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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Texas Red, a widely used

red fluorescent dye. It covers the dye's historical discovery, detailed chemical and physical

properties, experimental protocols for its application, and its role in visualizing key cellular

signaling pathways.

Introduction and Historical Context
Texas Red, chemically known as sulforhodamine 101 acid chloride, is a bright, red-emitting

fluorescent dye that has become an indispensable tool in various biological and biomedical

research fields.[1] Its development was a significant advancement in fluorescence microscopy,

offering a photostable alternative with a distinct emission spectrum, making it highly suitable for

multicolor imaging.

The journey of Texas Red begins with the synthesis of rhodamine dyes in 1887 by the

industrial chemist Ceresole. These dyes were noted for their red-shifted spectra and greater

photostability compared to earlier fluorescein dyes. Over time, various derivatives of rhodamine

were developed to improve their utility in biological labeling.

A significant breakthrough came in 1982 when Titus, Haugland, and their colleagues

synthesized the sulfonyl chloride derivative of sulforhodamine 101.[2][3] This new compound,

which they named Texas Red, was developed to be a hydrophilic, red-emitting fluorophore that

could be efficiently coupled to proteins and other biomolecules.[3] A key advantage of Texas
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Red sulfonyl chloride is that upon reaction with primary amines on a target molecule, any

excess, unreacted dye hydrolyzes to the highly water-soluble sulforhodamine 101. This

property simplifies the purification process, as the unreacted dye can be easily washed away.

[2] This innovation addressed some of the limitations of existing rhodamine derivatives, such as

hydrophobicity and instability, and solidified Texas Red's place as a valuable fluorescent probe.

Physicochemical and Photophysical Properties
Texas Red is a sulfonated xanthene dye, and its chemical structure and properties are well-

characterized. It is typically a dark purple powder in its solid form.

Quantitative Data Summary
The key photophysical and physicochemical properties of Texas Red are summarized in the

table below for easy reference and comparison.

Property Value Reference(s)

Chemical Formula C₃₁H₂₉ClN₂O₆S₂

Molar Mass 625.15 g/mol

Excitation Maximum (λex) ~588 - 596 nm

Emission Maximum (λem) ~601 - 615 nm

Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm

Fluorescence Quantum Yield

(Φ)
~0.61 in PBS

Fluorescence Lifetime (τ) ~4 ns

Solubility

Soluble to 100 mM in ethanol.

Soluble in polar solvents like

water (with hydrolysis), DMSO,

DMF, and acetonitrile.

Experimental Protocols
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This section provides detailed methodologies for the synthesis of the reactive form of Texas
Red and its application in labeling antibodies and visualizing the actin cytoskeleton.

Synthesis of Sulforhodamine 101 Acid Chloride (Texas
Red)
The synthesis of the reactive sulfonyl chloride form of Texas Red from sulforhodamine 101

(SR101) is a critical step for its use in bioconjugation.

Materials:

Sulforhodamine 101 (SR101)

Phosphorus oxychloride (POCl₃)

Anhydrous reaction vessel

Vacuum line

Nitrogen or Argon gas supply

Protocol:

Thoroughly dry the Sulforhodamine 101 powder under a high vacuum for at least 2 hours.

In a dry, inert atmosphere (e.g., under nitrogen or argon), add the dried SR101 to an excess

of phosphorus oxychloride in a suitable reaction vessel.

Stir the mixture at room temperature for approximately 21 hours. The reaction converts the

sulfonic acid group of SR101 to the reactive sulfonyl chloride.

After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

The resulting residue, which is the sulforhodamine 101 acid chloride (Texas Red), should be

thoroughly dried under a high vacuum to remove any remaining traces of POCl₃.

The reactive Texas Red should be stored under desiccated conditions at -20°C to prevent

hydrolysis.
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Protocol for Labeling IgG Antibodies with Texas Red
Sulfonyl Chloride
This protocol describes the covalent conjugation of Texas Red sulfonyl chloride to primary

amines on an IgG antibody.

Materials:

Purified IgG antibody (1-5 mg/mL)

Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

Texas Red Sulfonyl Chloride

Anhydrous dimethylformamide (DMF) or acetonitrile

Desalting column (e.g., Sephadex G-25) or dialysis tubing

Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

Prepare the antibody solution by dissolving 1-5 mg of the IgG in 1 mL of chilled conjugation

buffer.

Immediately before use, prepare a stock solution of Texas Red sulfonyl chloride by

dissolving 1 mg in 50 µL of anhydrous DMF or acetonitrile. Do not use DMSO as it can react

with sulfonyl chlorides.

While gently vortexing the antibody solution on ice, slowly add the Texas Red stock solution.

The molar ratio of dye to antibody may need to be optimized, but a starting point is a 10-20

fold molar excess of the dye.

Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring.

To separate the Texas Red-conjugated antibody from unreacted dye and the hydrolysis

product (sulforhodamine 101), apply the reaction mixture to a desalting column pre-

equilibrated with PBS.
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Elute the protein-dye conjugate with PBS. The labeled antibody will be in the void volume

and will appear as a purple solution. The unreacted, hydrolyzed dye will elute later as a pink

fraction.

Alternatively, the reaction mixture can be dialyzed extensively against PBS at 4°C.

The degree of labeling can be determined spectrophotometrically.

Store the labeled antibody at 4°C, protected from light. For long-term storage, consider

adding a preservative like sodium azide and storing at -20°C.

Protocol for Staining F-Actin with Texas Red-X
Phalloidin
This protocol details the use of Texas Red-X phalloidin to visualize the filamentous actin (F-

actin) cytoskeleton in fixed and permeabilized cells. Phalloidin is a bicyclic peptide from the

Amanita phalloides mushroom that binds specifically to F-actin.

Materials:

Cells grown on coverslips

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% paraformaldehyde in PBS

Permeabilization Solution: 0.1% Triton X-100 in PBS

Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

Texas Red-X Phalloidin stock solution (e.g., in methanol)

Mounting medium with an antifade reagent

(Optional) DAPI or Hoechst stain for nuclear counterstaining

Protocol:
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Wash the cells grown on coverslips twice with PBS.

Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room

temperature.

Prepare the staining solution by diluting the Texas Red-X phalloidin stock solution in the

blocking solution to the desired final concentration (typically 50-200 nM).

Incubate the cells with the Texas Red-X phalloidin staining solution for 20-60 minutes at

room temperature, protected from light.

(Optional) A nuclear counterstain like DAPI can be included in the staining solution.

Wash the cells three times with PBS for 5 minutes each, protected from light.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Visualize the stained F-actin using a fluorescence microscope with appropriate filters for

Texas Red (Excitation: ~595 nm, Emission: ~615 nm).

Application in Visualizing Signaling Pathways
Texas Red is a valuable tool for visualizing the outcomes of various signaling pathways,

particularly those that result in changes to the cellular architecture. One prominent example is

the use of Texas Red-phalloidin to study the dynamics of the actin cytoskeleton, which is

regulated by a complex network of signaling pathways.
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Rho GTPase Signaling and Actin Cytoskeleton
Remodeling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of

the actin cytoskeleton. These proteins act as molecular switches, cycling between an inactive

GDP-bound state and an active GTP-bound state. Extracellular signals, transmitted through

receptors like G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and

integrins, activate guanine nucleotide exchange factors (GEFs), which in turn activate Rho

GTPases.

Activated Rho GTPases then interact with a variety of downstream effector proteins to control

the organization of actin filaments. For instance, activated Rac1 stimulates the Arp2/3 complex

via WAVE proteins, leading to the formation of branched actin networks characteristic of

lamellipodia. Activated Cdc42 promotes the formation of filopodia through its effectors like

WASp and N-WASP, which also activate the Arp2/3 complex. RhoA, on the other hand,

promotes the formation of contractile actin stress fibers and focal adhesions through its

effectors ROCK and mDia.

The visualization of these distinct actin structures using Texas Red-phalloidin provides a

powerful readout of the activity of these signaling pathways. For example, the appearance of

lamellipodia and membrane ruffles is indicative of Rac1 activation, while the presence of

prominent stress fibers suggests high RhoA activity.

Below is a DOT script and the corresponding diagram illustrating a simplified workflow for

visualizing the effects of Rho GTPase signaling on the actin cytoskeleton using Texas Red-

phalloidin.

Cellular Stimulus Signaling Cascade Cytoskeletal Response Experimental Visualization
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(e.g., Growth Factor)

Receptor Activation
(e.g., RTK) GEF Activation Rho GTPase Activation
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Workflow for visualizing Rho GTPase-mediated actin remodeling.

The following DOT script and diagram illustrate the logical relationship in the Rho GTPase

signaling pathway leading to distinct actin structures.
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Simplified Rho GTPase signaling to the actin cytoskeleton.

Conclusion
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Texas Red has proven to be a robust and versatile fluorescent dye for a wide range of

applications in biological research and drug development. Its bright red fluorescence, high

quantum yield, and the reactivity of its sulfonyl chloride derivative have made it a staple in

techniques such as immunofluorescence, flow cytometry, and fluorescence in situ hybridization.

The ability to visualize the intricate and dynamic processes within cells, such as the remodeling

of the actin cytoskeleton in response to signaling cues, underscores the enduring utility of

Texas Red in advancing our understanding of cellular biology. As microscopy techniques

continue to evolve, the favorable photophysical properties of Texas Red and its derivatives will

ensure its continued relevance in cutting-edge scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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